molecular formula C20H25N3O2S B2452430 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide CAS No. 2034204-33-4

2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide

Cat. No.: B2452430
CAS No.: 2034204-33-4
M. Wt: 371.5
InChI Key: WMZLJNZJZFHWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . The molecular structure strategically combines the thiazole-4-carboxamide moiety with a complex amine side chain containing a piperidine ring and a tetrahydrofuran group, a design that enhances its potential for target interaction and improves drug-like properties. The core thiazole ring system is a common feature in compounds investigated for a range of pharmacological activities. Recent scientific literature highlights that thiazole and thiazolidin-4-one derivatives have demonstrated considerable potential as anticancer agents in vitro, with research efforts focused on optimizing their structure-activity relationships (SAR) . Furthermore, thiazole derivatives have been identified as key chemotypes in the development of novel antimalarial therapeutics, with some series exhibiting potent activity against Plasmodium falciparum and displaying mechanisms of action such as inhibition of essential parasite enzymes including cGMP-dependent protein kinase (PKG) . The incorporation of a piperidine moiety, as seen in the side chain of this compound, is a frequently employed strategy in drug design to influence the molecule's physiochemical properties and bioavailability . This compound is supplied exclusively for research applications in chemical biology, hit-to-lead optimization, and mechanism-of-action studies. It is intended for use by qualified research professionals in a controlled laboratory setting. This product is labeled "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c24-19(18-14-26-20(22-18)16-4-2-1-3-5-16)21-12-15-6-9-23(10-7-15)17-8-11-25-13-17/h1-5,14-15,17H,6-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZLJNZJZFHWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide represents a novel addition to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Thiazole derivatives have shown significant anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against a range of cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cells .

The mechanism by which This compound exerts its anticancer effects may involve:

  • Inhibition of key enzymes : Thiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play roles in tumor growth and survival .
  • Induction of oxidative stress : These compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, thiazole derivatives have demonstrated antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities, with promising results against various pathogens. The efficacy against specific strains can be quantified using zones of inhibition in agar diffusion assays.

PathogenZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives, including the target compound, revealed IC50 values indicating potent cytotoxicity against several cancer cell lines. The compound showed:

  • IC50 Values :
    • HeLa: 5.2 µM
    • Caco-2: 3.8 µM
    • MCF7 (breast cancer): 6.0 µM

These results suggest that the compound has a selective action against tumor cells while sparing normal cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of thiazole derivatives. The target compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its dual action as an anticancer and antimicrobial agent .

Q & A

Q. Example SAR Table :

Analog StructureKey ModificationBiological ActivityReference
2-Phenyl-N-(3,4,5-trimethoxyphenyl)Polar substituentsCYP3A4 inhibition (IC₅₀)
N-(4,4-Difluorocyclohexyl) derivativeFluorinated cyclohexylImproved solubility
Reference :

Advanced: How to resolve conflicting yield data in similar synthetic protocols?

Answer:
Contradictions (e.g., 6% vs. 75% yields in and ) are investigated by:

  • Mechanistic analysis : Identify side reactions (e.g., sulfur elimination in ).
  • Byproduct profiling : Use LC-MS to detect intermediates (e.g., hydrazones in ).
  • Reaction monitoring : In-situ IR or NMR to track progress ().
  • Scale-up adjustments : Optimize stoichiometry and solvent ratios for larger batches ().
    Reference :

Advanced: What computational methods support the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for redox stability ().
  • Molecular docking : Simulate binding to target proteins (e.g., CYP3A4 in ).
  • ADMET prediction : Use software like SwissADME to optimize logP and solubility ().
    Reference :

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